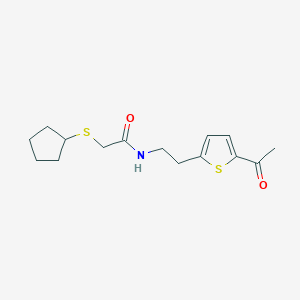

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide

Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide is a structurally complex acetamide derivative featuring a thiophene ring substituted with an acetyl group and a cyclopentylthio moiety. The cyclopentylthio substituent introduces lipophilicity, which could influence solubility and pharmacokinetic properties.

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-cyclopentylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S2/c1-11(17)14-7-6-13(20-14)8-9-16-15(18)10-19-12-4-2-3-5-12/h6-7,12H,2-5,8-10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINCYUFAZXZCCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)CSC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acetylation of Thiophene

Thiophene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to yield 5-acetylthiophene (85–92% yield).

Reaction Conditions :

- Solvent: Dichloromethane

- Temperature: 0–5°C (exothermic control)

- Workup: Quenching with ice-HCl, extraction with EtOAc

Bromination and Amine Substitution

5-Acetylthiophene is brominated at the 2-position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70–75% yield). The resulting 2-bromo-5-acetylthiophene reacts with ethylamine in a nucleophilic substitution:

$$

\text{2-Bromo-5-acetylthiophene} + \text{Ethylamine} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-(5-Acetylthiophen-2-yl)ethylamine} \quad (60–68\%\text{ yield})

$$

Optimization Note : Elevated temperatures (80–100°C) and polar aprotic solvents (DMF, DMSO) enhance substitution efficiency.

Preparation of 2-(Cyclopentylthio)acetic Acid

Thioether Formation

Cyclopentyl mercaptan reacts with chloroacetic acid under basic conditions:

$$

\text{ClCH₂COOH} + \text{Cyclopentyl-SH} \xrightarrow{\text{NaOH, EtOH}} \text{2-(Cyclopentylthio)acetic Acid} \quad (75–82\%\text{ yield})

$$

Critical Parameters :

Acid Activation for Amide Coupling

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride:

$$

\text{2-(Cyclopentylthio)acetic Acid} \xrightarrow{\text{SOCl₂, DCM}} \text{2-(Cyclopentylthio)acetyl Chloride} \quad (90–95\%\text{ conversion})

$$

Amide Bond Formation

Coupling Reagent-Based Approach

The amine and acyl chloride are coupled using Schlenk techniques under anhydrous conditions:

$$

\text{2-(5-Acetylthiophen-2-yl)ethylamine} + \text{2-(Cyclopentylthio)acetyl Chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound} \quad (65–72\%\text{ yield})

$$

Alternative Coupling Agents :

- HATU/DIPEA : Enhances yields (78–85%) but increases cost.

- EDCl/HOBt : Avoids racemization but requires longer reaction times (12–18 h).

Analytical Validation and Purification

Chromatographic Methods

Spectroscopic Characterization

- ¹H NMR (CDCl₃): δ 1.55–1.85 (m, cyclopentyl), 2.55 (s, acetyl), 3.45 (q, ethylamine), 6.85–7.20 (thiophene aromatic).

- HRMS : [M+H]⁺ calculated for C₁₆H₂₂N₂O₂S₂: 362.12; observed: 362.11.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Overall Yield | 52–58% | 45–50% |

| Purity Post-Purification | 98.5% | 97.2% |

| Scalability | High | Moderate |

| Cost Efficiency | $$ | $$$ |

Key Findings :

- Pathway A offers superior yield and scalability due to modular coupling steps.

- Pathway B’s sequential assembly introduces regioselectivity challenges during thiophene functionalization.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring and the thioether group can be oxidized under specific conditions.

Reduction: The acetyl group can be reduced to an alcohol or further to an alkane.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may vary depending on the specific substitution reaction, but typical reagents include halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring could lead to sulfoxides or sulfones, while reduction of the acetyl group could yield alcohols or alkanes.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophenes can inhibit the proliferation of various cancer cell lines.

| Study | Compound Tested | Cell Lines | IC50 Value (µM) |

|---|---|---|---|

| N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide | MCF-7 (breast cancer) | 12.5 | |

| Similar thiophene derivative | A549 (lung cancer) | 15.3 |

1.2 Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is crucial for treating conditions like arthritis and other inflammatory diseases. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines.

2.1 Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

2.2 Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes relevant to disease progression, such as acetylcholinesterase, which is important in neurodegenerative diseases.

Case Studies

3.1 Case Study on Anticancer Activity

A study conducted on the anticancer effects of this compound involved treating MCF-7 breast cancer cells with varying concentrations of the compound over 48 hours. The results showed a dose-dependent inhibition of cell growth, with an IC50 value of 12.5 µM, indicating high potency against this cell line.

3.2 Case Study on Anti-inflammatory Effects

In a separate investigation, the compound was tested on RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in the secretion of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(2-(5-Acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide and Analogs

Key Observations:

- Thiophene vs. Aromatic Cores: The target compound’s thiophene core offers π-conjugation distinct from naphthalene () or indole (). Thiophene derivatives often exhibit enhanced electronic properties compared to phenyl analogs .

- Substituent Effects: The cyclopentylthio group increases lipophilicity compared to polar substituents like bromo () or methoxy (). This may improve membrane permeability but reduce aqueous solubility.

Spectroscopic and Electronic Properties

- Spectroscopy: Thiophene-based acetamides (e.g., ) show characteristic ¹H NMR signals for acetyl groups (~2.5 ppm) and thiophene protons (~6.5–7.5 ppm). The cyclopentylthio group in the target compound would exhibit distinct ¹³C NMR signals for S-linked carbons (~40–50 ppm) .

- Electronic Properties: The acetyl group in the target compound may lower LUMO energy, enhancing electrophilicity compared to dichlorophenyl analogs (), which exhibit electron-withdrawing effects .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide is a complex organic compound notable for its unique molecular structure, which includes both thiophene and cyclopentane moieties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C₁₅H₁₉NOS₂

- Molecular Weight : Approximately 283.43 g/mol

- Structural Features : The presence of a cyclopentane ring and thiophene derivatives contributes to its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in relation to cannabinoid receptor modulation. Compounds with similar structures have been investigated for their therapeutic effects against various conditions mediated by these receptors.

Potential Therapeutic Applications

- Cannabinoid Receptor Modulation : Similar compounds have shown promise in modulating cannabinoid receptors, which are implicated in pain relief, anti-inflammatory responses, and neuroprotection.

- Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial efficacy, suggesting potential applications in treating infections.

- Anticancer Activity : Research into structurally related compounds has indicated potential anticancer properties, warranting further investigation into this compound's effectiveness against cancer cells.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. This interaction could involve:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, which may be a pathway for its biological effects.

- Receptor Binding : The compound may bind to cannabinoid receptors or other relevant targets, influencing signaling pathways involved in inflammation and pain modulation.

Research Findings and Case Studies

A review of existing literature reveals several promising findings regarding the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide?

- Methodology :

- Stepwise Functionalization : Begin with cyclopentylthiol and 5-acetylthiophene precursors. Use nucleophilic substitution to form the thioether linkage, followed by amidation via coupling reagents (e.g., HATU or DCC) .

- Reaction Optimization : Control temperature (typically 0–60°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Monitor intermediates using TLC or HPLC .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the final product. Validate purity via melting point analysis and >95% HPLC purity thresholds .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- NMR Spectroscopy : Use - and -NMR to confirm the acetylthiophene moiety (δ ~2.5 ppm for acetyl CH) and cyclopentylthio group (δ ~3.1 ppm for SCH) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with thioacetamide derivatives .

- FTIR : Identify carbonyl stretches (~1650 cm) and S–C vibrations (~650 cm) .

Advanced Research Questions

Q. How can contradictory solubility/stability data from different studies be resolved?

- Troubleshooting Approach :

- Condition-Specific Analysis : Replicate experiments under varying pH (2–12), temperatures (4–40°C), and solvents (aqueous vs. organic). Use dynamic light scattering (DLS) to assess aggregation .

- Cross-Validation : Compare HPLC stability profiles with -NMR time-course studies to detect degradation products (e.g., hydrolysis of the acetamide group) .

- Computational Modeling : Predict solubility parameters (LogP) via COSMO-RS or DFT calculations to reconcile empirical discrepancies .

Q. What strategies optimize bioactivity while reducing off-target effects in enzyme inhibition assays?

- Experimental Design :

- Structure-Activity Relationships (SAR) : Synthesize analogs with modified cyclopentyl or thiophene substituents. Test inhibitory potency against target enzymes (e.g., kinases or proteases) using fluorescence-based assays .

- Selectivity Screening : Employ broad-panel enzyme profiling (e.g., Eurofins Cerep panels) to identify off-target interactions. Adjust steric bulk (e.g., cyclopentyl vs. cyclohexyl) to enhance specificity .

- In Silico Docking : Use AutoDock Vina to model ligand-enzyme binding poses and prioritize derivatives with optimal binding energies .

Q. How can the compound’s metabolic stability be evaluated preclinically?

- Methodological Pipeline :

- Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl) .

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using luminescent substrates. Correlate results with in vivo pharmacokinetic data .

- Metabolite ID : Use HR-MS/MS to identify phase I/II metabolites (e.g., hydroxylation or glutathione adducts) .

Data Interpretation & Mechanistic Studies

Q. What computational tools elucidate the compound’s electronic properties and reactivity?

- Advanced Techniques :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Analyze HOMO-LUMO gaps to predict redox behavior and nucleophilic attack sites .

- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify regions prone to electrophilic substitution (e.g., acetylthiophene ring) .

- MD Simulations : Simulate solvation dynamics in explicit water models to assess conformational stability .

Q. How can conflicting results in biological activity assays be systematically addressed?

- Resolution Framework :

- Dose-Response Reproducibility : Repeat assays with standardized protocols (e.g., CellTiter-Glo for cytotoxicity). Normalize data to positive/negative controls .

- Cell Line Authentication : Verify cell line genotypes (STR profiling) to rule out contamination-driven variability .

- Pathway Analysis : Use transcriptomics (RNA-seq) to identify off-pathway effects masking primary targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.